ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a difluoromethyl group and a cyclopropyl ring in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the difluoromethyl and cyclopropyl moieties .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate include other pyrazole derivatives with difluoromethyl and cyclopropyl groups. Examples include:
- Ethyl [3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
- Ethyl [3-cyclopropyl-5-(methyl)-1H-pyrazol-1-yl]acetate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its reactivity and binding affinity, while the cyclopropyl ring contributes to its stability and bioavailability .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(11(12)13)5-8(14-15)7-3-4-7/h5,7,11H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUHAANXCQKIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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